1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride
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Overview
Description
1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2 and a molecular weight of 233.14 g/mol . This compound is known for its unique bicyclic structure, which includes a pyridine ring and an azabicyclohexane moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction is performed on a gram scale and provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel .
Chemical Reactions Analysis
1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial and fungal infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of bacterial growth or disruption of fungal cell walls .
Comparison with Similar Compounds
1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride can be compared with other similar compounds, such as:
Ficellomycin: A dipeptide that consists of L-valine and a non-proteinogenic amino acid with the 1-azabicyclo[3.1.0]hexane ring structure.
Other 3-azabicyclo[3.1.0]hexane derivatives: These compounds share the same bicyclic structure but differ in their substituents and functional groups.
The uniqueness of 1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride lies in its specific combination of the pyridine ring and the azabicyclohexane moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-8(5-11-3-1)10-4-9(10)6-12-7-10;;/h1-3,5,9,12H,4,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWJMPWGCFWVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CN=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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